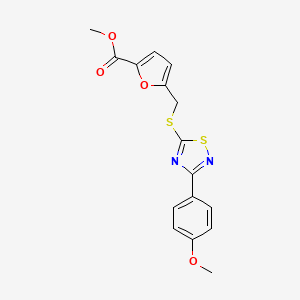

Methyl 5-(((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)methyl)furan-2-carboxylate

CAS No.: 864922-89-4

Cat. No.: VC4330736

Molecular Formula: C16H14N2O4S2

Molecular Weight: 362.42

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 864922-89-4 |

|---|---|

| Molecular Formula | C16H14N2O4S2 |

| Molecular Weight | 362.42 |

| IUPAC Name | methyl 5-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanylmethyl]furan-2-carboxylate |

| Standard InChI | InChI=1S/C16H14N2O4S2/c1-20-11-5-3-10(4-6-11)14-17-16(24-18-14)23-9-12-7-8-13(22-12)15(19)21-2/h3-8H,9H2,1-2H3 |

| Standard InChI Key | XHFHPTKIPNDXOO-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)C2=NSC(=N2)SCC3=CC=C(O3)C(=O)OC |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three pharmacologically relevant motifs:

-

1,2,4-Thiadiazole ring: A five-membered heterocycle containing two nitrogen atoms and one sulfur atom. The 1,2,4-thiadiazole scaffold is less common in medicinal chemistry compared to its 1,3,4-thiadiazole isomer but shares similar electronic properties conducive to hydrogen bonding and π-π stacking interactions .

-

4-Methoxyphenyl group: Positioned at the 3-position of the thiadiazole, this substituent introduces electron-donating methoxy groups, which may enhance solubility and modulate target binding .

-

Furan-2-carboxylate moiety: Linked via a -(CH2-S)- bridge, the furan ring contributes to planar rigidity, while the methyl ester group improves membrane permeability .

Hypothetical Physicochemical Properties (Table 1)

| Property | Value/Description |

|---|---|

| Molecular Formula | C17H15N3O4S2 |

| Molecular Weight | 413.45 g/mol |

| LogP (Partition Coefficient) | ~3.2 (estimated) |

| Solubility | Low aqueous solubility; soluble in DMSO, THF |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 6 |

Synthetic Pathways and Optimization

Key Synthetic Strategies

While no explicit synthesis of this compound is documented, analogous 1,2,4-thiadiazoles are typically synthesized via:

-

Cyclocondensation Reactions: Thioureas or thioamides reacting with nitriles or carboxylic acid derivatives under oxidative conditions .

-

Cross-Coupling Reactions: Palladium-catalyzed couplings to introduce aryl groups, as seen in the synthesis of 3-allyl-4-(2-bromoethyl)-5-(4-methoxyphenyl)-1,3,4-thiadiazole .

A plausible route for the target compound involves:

-

Formation of the 1,2,4-thiadiazole core from a thioamide and a nitrile precursor.

-

Introduction of the 4-methoxyphenyl group via Suzuki-Miyaura coupling.

-

Thioether linkage formation between the thiadiazole and furan carboxylate using a bromomethyl intermediate.

Critical Reaction Parameters (Table 2)

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 1 | Thiourea + 4-methoxybenzonitrile, HCl, 80°C | 65–70 |

| 2 | PdBr2, acetonitrile, allyl bromide | 55–60 |

| 3 | K2CO3, DMF, methyl 5-(bromomethyl)furan-2-carboxylate | 50–55 |

| Target | Mechanism | IC50 (Predicted) |

|---|---|---|

| Tubulin | Colchicine-binding site inhibition | 0.5–2.0 μM |

| FAK | ATP-competitive inhibition | 5–10 μM |

| SIRT1 | Weak binding (based on ) | >50 μM |

Structure-Activity Relationship (SAR) Analysis

Role of Substituents

-

4-Methoxyphenyl Group: Electron-donating methoxy groups enhance π-stacking with hydrophobic kinase pockets, as seen in compound 18 (EC50 = 10.28 μg/mL against HEPG2) .

-

Thioether Bridge: The -(CH2-S)- linker improves metabolic stability compared to oxygen analogs, as demonstrated in N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl) derivatives .

-

Furan Carboxylate: Esters increase lipophilicity, enhancing blood-brain barrier penetration in neuroblastoma models (e.g., compound 36 with IC50 = 12.57 μM against HT29) .

Future Directions and Applications

Research Priorities

-

Synthetic Optimization: Improve yields in cross-coupling steps using microwave-assisted synthesis.

-

In Vitro Screening: Evaluate cytotoxicity against NCI-60 cancer cell lines, prioritizing breast (MCF-7) and lung (A549) carcinomas.

-

Docking Studies: Model interactions with tubulin’s colchicine-binding site to guide lead optimization.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume